"4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" basic properties
"4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" basic properties
An In-depth Technical Guide to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Executive Summary
This document provides a comprehensive technical overview of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a specialized organic molecule combining a benzonitrile scaffold with a sterically hindered propargyl ether. As this compound is not widely commercialized, this guide synthesizes information from foundational organic chemistry principles and data on analogous structures to present a predictive yet robust analysis. We will cover its logical synthesis via the Williamson ether synthesis, detailing the mechanistic rationale and potential challenges. Furthermore, we will outline the anticipated physicochemical and spectroscopic properties essential for its identification and characterization. Finally, this guide explores the molecule's potential applications, primarily as a versatile building block in drug discovery via click chemistry and as an intermediate in the development of novel materials and agrochemicals. This whitepaper is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge required to synthesize, characterize, and utilize this unique compound.
Introduction and Molecular Scaffolding
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an aromatic compound characterized by three key functional groups: a nitrile (-C≡N), an ether linkage (-O-), and a terminal alkyne (-C≡CH). The nitrile group is a powerful electron-withdrawing group that polarizes the benzene ring and can participate in various chemical transformations. The ether linkage connects the aromatic core to a unique tertiary propargylic group, 1,1-dimethylprop-2-ynyl. This specific substitution pattern confers significant steric hindrance around the ether oxygen, which influences its synthetic accessibility and chemical stability.
The terminal alkyne is arguably its most significant feature from a modern synthetic perspective, serving as a highly versatile functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other chemical entities, making it a valuable building block. The benzonitrile moiety itself is a common feature in many pharmaceuticals, including the aromatase inhibitor Letrozole, highlighting its relevance in medicinal chemistry.[1]
Synthesis and Mechanistic Considerations
Retrosynthetic Approach
The most logical disconnection is at the C-O ether bond. This retrosynthetic analysis yields two primary starting materials: 4-cyanophenol, which acts as the nucleophile precursor, and a suitable electrophile containing the 1,1-dimethylprop-2-ynyl moiety, such as 3-chloro-3-methyl-1-butyne.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves the deprotonation of 4-cyanophenol to form the more nucleophilic 4-cyanophenoxide anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Causality and Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is an excellent choice for deprotonation as it is a strong, non-nucleophilic base that forms hydrogen gas as a byproduct, driving the reaction forward irreversibly. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used in a polar aprotic solvent like acetone, which is a milder and safer option.
-
Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents can dissolve both the ionic phenoxide intermediate and the organic electrophile without participating in the reaction, thus facilitating the SN2 pathway.
-
Reaction Conditions: The reaction involves a tertiary-like alkyl halide. While tertiary halides typically favor elimination (E2) over substitution (SN2)[4], the propargylic nature of the electrophile can still permit substitution. To minimize the competing elimination side-reaction, the reaction should be run at the lowest effective temperature, typically starting at room temperature and gently heating if necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to optimize reaction time and temperature.
Detailed Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (10 mL per 1 mmol of 4-cyanophenol).
-
Deprotonation: Add 4-cyanophenol (1.0 eq). Stir until dissolved. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Nucleophilic Substitution: Add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete upon consumption of the 4-cyanophenol.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Physicochemical Properties (Predicted)
The following properties are predicted based on the molecular structure and data from analogous compounds.
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₃H₁₃NO | Based on structural components. |
| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Substituted benzonitriles are typically crystalline solids at room temperature.[5][6] |
| Melting Point | 75 - 90 °C | Estimated based on similar substituted aromatic ethers and nitriles. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Insoluble in water. | The molecule is largely nonpolar due to the aromatic ring and alkyl groups. |
| CAS Number | Not assigned | The compound is not currently listed in major chemical databases. |
Spectroscopic Characterization (Anticipated)
Confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques.
| Technique | Feature | Anticipated Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons | δ 7.6-7.8 (d, 2H, ortho to -CN), δ 7.0-7.2 (d, 2H, ortho to -O) |
| Methyl Protons | δ ~1.7 (s, 6H) | |
| Acetylenic Proton | δ ~2.6 (s, 1H) | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~118-120 ppm[7] |
| Aromatic Carbons | δ ~105-165 ppm (6 signals) | |
| Quaternary Carbon (-O-C (CH₃)₂) | δ ~75-80 ppm | |
| Alkynyl Carbons (-C ≡C H) | δ ~70-85 ppm | |
| Methyl Carbons (-CH₃) | δ ~28-32 ppm | |
| FT-IR | C≡N Stretch | 2220-2230 cm⁻¹[8] |
| ≡C-H Stretch | 3280-3310 cm⁻¹ | |
| C-O-C Stretch (Aryl Ether) | 1240-1260 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 199.10 |
Potential Applications and Research Directions
The unique combination of functional groups in 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile makes it a promising candidate for several advanced applications.
Drug Discovery and Medicinal Chemistry
The terminal alkyne is a prime functional group for "click chemistry." It can be readily reacted with azide-containing molecules (e.g., peptides, small molecules, or biomacromolecules) to form stable triazole linkages. This allows the benzonitrile scaffold to be used as a core structure that can be easily derivatized to build libraries of compounds for high-throughput screening.
Materials Science
Aryl propargyl ethers are known precursors for high-performance polymers.[9] The terminal alkyne can undergo polymerization or be used in the synthesis of cross-linked networks. The thermal rearrangement of aryl propargyl ethers (Claisen rearrangement) can also be explored to generate novel chromene structures, which are valuable in materials and pharmaceutical science.
Agrochemical Development
The benzonitrile functional group is present in a number of commercial herbicides and fungicides. This molecule could serve as a key intermediate for the synthesis of novel agrochemicals, where the propargyl group allows for the introduction of diverse functionalities to tune biological activity and environmental properties.[10]
Safety and Handling
As 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a novel compound, it should be handled with extreme care, assuming it is hazardous.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicological Profile: The toxicological properties have not been determined. However, organic nitriles can be toxic, potentially metabolizing to release cyanide. Compounds like 4-(dimethylamino)benzonitrile are listed as harmful if swallowed and cause skin and eye irritation.[11] Similar precautions should be taken.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This guide provides a foundational framework for the synthesis, characterization, and potential application of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. The proposed synthetic route is based on well-established chemical principles, offering a clear path for its creation in a laboratory setting. Its versatile chemical handles position it as a valuable building block for future innovations in science and technology.
References
-
PubChem. 4-Isopropylbenzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Lewis acid-promoted site-selective cyanation of phenols. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
National Institutes of Health. Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. [Link]
-
ResearchGate. Decagram-Scale Synthesis of N-(1,1-dimethyl-2-[4-(β-D-glucopyranosyl)oxy-2-methylphenyl]-2-oxoethyl)-3-methylthiophene-2-carboxamide (GPTC), a Fungicide Isofetamid Metabolite. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
University of Calgary. Ch16 : ROH + R' X -> ROR' (Williamson). [Link]
-
ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]
- Google Patents.
-
PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
YouTube. Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. [Link]
-
ARKAT USA, Inc. Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]
-
PubChem. Benzaldehyde;benzonitrile. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]
-
PubChem. N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. National Center for Biotechnology Information. [Link]
-
PubMed. Temperature Activated Degradation (Mineralization) of 4-chloro-3-methyl Phenol by Fenton's Reagent. [Link]
Sources
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ossila.com [ossila.com]
- 6. 4-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
![Reaction scheme for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](https://i.imgur.com/8g7J45w.png)
